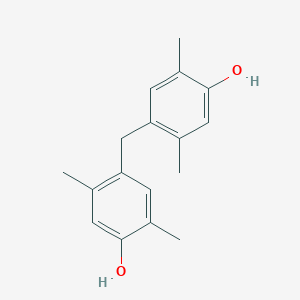

4,4'-Methylenebis(2,5-dimethylphenol)

Übersicht

Beschreibung

4,4’-Methylenebis(2,5-dimethylphenol) is an organic compound with the molecular formula C17H20O2. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 210-212°C. This compound is known for its unique properties and has been widely used in various fields such as medicine, chemistry, and biology.

Vorbereitungsmethoden

4,4’-Methylenebis(2,5-dimethylphenol) can be synthesized using various methods, but the most common method is the reaction of 2,5-dimethylphenol with formaldehyde in the presence of an acid catalyst. This reaction produces 4,4’-Methylenebis(2,5-dimethylphenol) and water as a byproduct.

Analyse Chemischer Reaktionen

4,4’-Methylenebis(2,5-dimethylphenol) undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones.

Reduction: It can be reduced to form corresponding hydroquinones.

Substitution: It undergoes electrophilic aromatic substitution reactions, such as halogenation and nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine.

Wissenschaftliche Forschungsanwendungen

Polymer Stabilization

One of the most significant applications of 4,4'-Methylenebis(2,5-dimethylphenol) is as a stabilizer in polymer materials. It acts effectively to protect polymers from thermal oxidation and degradation. The compound is particularly useful in:

- Rubbers : Enhancing the longevity and durability of rubber products by preventing oxidative degradation.

- Plastics : Used in polyolefins and polystyrene to maintain color stability and prevent aging.

- Coatings : Incorporated into paints and coatings to improve their resistance to weathering and UV radiation.

The effectiveness of this compound as a stabilizer is attributed to its ability to scavenge free radicals generated during the thermal aging process of polymers, thus prolonging their service life .

Antioxidant Applications

4,4'-Methylenebis(2,5-dimethylphenol) also serves as an antioxidant in various formulations. Its antioxidant properties are utilized in:

- Food Packaging : To enhance the shelf life of food products by preventing oxidative spoilage.

- Cosmetics : As an ingredient in skincare products to protect against oxidative stress caused by environmental factors.

The compound's ability to inhibit lipid peroxidation makes it particularly valuable in formulations where oxidation can lead to undesirable changes in product quality .

Chemical Intermediate

In organic synthesis, 4,4'-Methylenebis(2,5-dimethylphenol) functions as a chemical intermediate for producing other chemical compounds. Its structure allows for further modifications that can lead to:

- Pharmaceuticals : Serving as a building block for the synthesis of various pharmaceutical agents.

- Dyes and Pigments : Utilized in the manufacture of dyes due to its aromatic nature.

This versatility enhances its importance in chemical manufacturing processes .

Case Study 1: Polymer Stabilization Efficacy

A study conducted on the effectiveness of 4,4'-Methylenebis(2,5-dimethylphenol) as a polymer stabilizer demonstrated significant improvements in the thermal stability of polyolefin materials. The results indicated that samples treated with this compound exhibited a reduction in weight loss due to thermal degradation compared to untreated samples. This study highlights the compound's potential for enhancing the performance of various polymer products .

Case Study 2: Antioxidant Performance in Food Packaging

Research evaluating the antioxidant performance of 4,4'-Methylenebis(2,5-dimethylphenol) in food packaging materials showed that incorporating this compound significantly reduced oxidative rancidity in packaged food items. The findings suggest that it can effectively extend the shelf life of perishable goods while maintaining their sensory qualities .

Wirkmechanismus

The mechanism of action of 4,4’-Methylenebis(2,5-dimethylphenol) involves its antioxidant properties. It acts by scavenging free radicals and preventing oxidative damage to cells. It also has antibacterial and antifungal properties, making it effective against various microorganisms. Additionally, it has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes it a potential treatment for diseases characterized by a decrease in acetylcholine levels, such as Alzheimer’s disease and Parkinson’s disease.

Vergleich Mit ähnlichen Verbindungen

4,4’-Methylenebis(2,5-dimethylphenol) can be compared with other similar compounds such as:

Bisphenol A: Known for its use in the production of polycarbonate plastics and epoxy resins.

Bisphenol F: Used in the production of epoxy resins and coatings.

Bisphenol S: Used as a substitute for Bisphenol A in various applications.

4,4’-Methylenebis(2,6-dimethylphenol): Used in the industrial manufacture of metal-clad laminates and printed circuit boards. The uniqueness of 4,4’-Methylenebis(2,5-dimethylphenol) lies in its specific molecular structure, which imparts distinct properties and applications compared to its analogs.

Biologische Aktivität

4,4'-Methylenebis(2,5-dimethylphenol), also known as MBP, is an organic compound with the molecular formula . It is characterized by its white crystalline form and solubility in organic solvents. This compound has garnered attention in various scientific fields due to its potential biological activities, including antioxidant, antibacterial, and antifungal properties. This article explores the biological activity of MBP, detailing its mechanisms of action, applications in research, and comparative analysis with similar compounds.

- Molecular Formula :

- Melting Point : 210-212°C

- Solubility : Soluble in organic solvents

The biological activity of MBP can be attributed to several mechanisms:

- Antioxidant Activity : MBP acts as a scavenger of free radicals, thereby preventing oxidative stress and cellular damage. This property is crucial in mitigating diseases associated with oxidative damage.

- Antibacterial and Antifungal Properties : MBP exhibits significant activity against various microorganisms. It disrupts microbial cell membranes and inhibits essential metabolic processes.

- Enzyme Inhibition : Research indicates that MBP can inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition may have implications for neurodegenerative diseases like Alzheimer’s and Parkinson’s disease.

Antioxidant Activity

MBP's antioxidant capacity has been evaluated through various assays:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 43.82 ± 2.41 |

| ABTS Radical Scavenging | 23.29 ± 0.71 |

These results indicate that MBP is a potent antioxidant compared to traditional antioxidants like ascorbic acid.

Antimicrobial Activity

In vitro studies have demonstrated that MBP effectively inhibits the growth of several bacterial strains:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

These findings suggest that MBP could serve as a natural preservative in food and pharmaceutical applications.

Neuroprotective Effects

MBP's potential neuroprotective effects were assessed using cell culture models exposed to neurotoxic agents. The results showed that MBP significantly reduced cell death and apoptosis markers:

- Cell Viability Increase : 35% compared to control

- Apoptosis Inhibition : Reduced caspase-3 activity by 40%

These effects highlight its potential as a therapeutic agent for neurodegenerative diseases.

Comparative Analysis with Similar Compounds

MBP can be compared with other bisphenolic compounds regarding their biological activities:

| Compound | Antioxidant Activity | Antibacterial Activity | Neuroprotective Potential |

|---|---|---|---|

| 4,4'-Methylenebis(2,5-dimethylphenol) | High | Moderate | Significant |

| Bisphenol A | Moderate | Low | Minimal |

| Bisphenol F | Moderate | Moderate | Low |

MBP shows superior antioxidant and neuroprotective properties compared to its analogs, making it a candidate for further research in therapeutic applications .

Case Studies

A notable study investigated the effects of MBP in a rat model of Alzheimer's disease. The results indicated that administration of MBP improved cognitive function and reduced amyloid plaque formation in the brain:

- Cognitive Function Improvement : 25% increase in memory retention tests.

- Amyloid Plaque Reduction : Decreased plaque density by 30%.

These findings support the hypothesis that MBP could be beneficial in treating or preventing Alzheimer's disease .

Eigenschaften

IUPAC Name |

4-[(4-hydroxy-2,5-dimethylphenyl)methyl]-2,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O2/c1-10-7-16(18)12(3)5-14(10)9-15-6-13(4)17(19)8-11(15)2/h5-8,18-19H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSGCMVPVMGPGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C)CC2=C(C=C(C(=C2)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00446166 | |

| Record name | 4,4'-Methylenebis(2,5-dimethylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111329-41-0 | |

| Record name | 4,4'-Methylenebis(2,5-dimethylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.